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molecular formula C8H12N2O4S2 B8757978 Ethyl 2-methanesulfonamidothiazol-4-ylacetate CAS No. 62557-31-7

Ethyl 2-methanesulfonamidothiazol-4-ylacetate

Cat. No. B8757978
M. Wt: 264.3 g/mol
InChI Key: LRVKRWBZGGSQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254260

Procedure details

To a solution of ethyl 2-aminothiazol-4-ylacetate (18.6 g.) in dried methylene chloride (140 ml.) was added pyridine, and to the mixture was dropwise added a solution of mesyl chloride (17.2 g.) in dried methylene chloride (20 ml.) under ice-cooling and stirring. The mixture was further stirred for 5 hours at room temperature, and to the mixture was added a mixture of water and ethyl acetate. After adjusting the mixture to about pH 2 with 10% hydrochloric acid under ice-cooling, the precipitates were collected by filtration, washed with ethyl acetate and dried to give ethyl 2-methanesulfonamidothiazol-4-ylacetate (9.2 g.), mp 207° to 208° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.N1C=CC=CC=1.[S:19](Cl)([CH3:22])(=[O:21])=[O:20].Cl>C(Cl)Cl.C(OCC)(=O)C.O>[CH3:22][S:19]([NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 5 hours at room temperature
Duration
5 h
ADDITION
Type
ADDITION
Details
to the mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC=1SC=C(N1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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